"synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride"
"synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride"
An In-Depth Technical Guide to the Synthesis of 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride
Introduction
Substituted anilines are foundational building blocks in modern medicinal chemistry, serving as precursors for a vast array of pharmaceuticals.[1] The strategic incorporation of fluorine atoms and bulky lipophilic groups, such as a cyclohexyl moiety, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The target molecule, 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride, is a valuable intermediate for drug discovery, combining a fluoro-substituted aniline core with a cyclohexyloxy group. This guide provides a comprehensive, technically-grounded overview of a robust synthetic route to this compound, intended for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical principles and practical, field-proven insights.
Overall Synthetic Strategy
The synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is efficiently achieved through a three-step sequence. The strategy begins with the formation of an ether linkage via a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group to the target aniline, and concludes with the formation of the hydrochloride salt for improved stability and handling.
Caption: High-level workflow for the synthesis of 2-(cyclohexyloxy)-5-fluoroaniline HCl.
Section 1: Synthesis of 2-(Cyclohexyloxy)-5-fluoronitrobenzene via Nucleophilic Aromatic Substitution (SNAr)
Principle and Rationale
The initial step involves the formation of the diaryl ether bond through a variation of the Williamson ether synthesis, specifically a nucleophilic aromatic substitution (SNAr) reaction.[2][3] This reaction is highly effective due to the electronic properties of the starting materials. The substrate, 2-chloro-5-fluoronitrobenzene, is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the chlorine atom. This activation facilitates the displacement of the chloride, which is a good leaving group.
Cyclohexanol is deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate the potent cyclohexoxide nucleophile.[4] A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solvate the cation (Na⁺) while leaving the alkoxide nucleophile highly reactive.[5]
Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism. The cyclohexoxide anion attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the ether product.
Caption: The addition-elimination mechanism of the S-N-Ar reaction.
Detailed Experimental Protocol
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with dry hexanes to remove the mineral oil and suspend it in anhydrous DMF.
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Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Add cyclohexanol (1.0 equivalent) dissolved in anhydrous DMF dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve, to ensure complete formation of the sodium cyclohexoxide.
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SNAr Reaction: Add a solution of 2-chloro-5-fluoronitrobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Extraction: Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to yield 2-(cyclohexyloxy)-5-fluoronitrobenzene as a pure product.[4]
| Reagent | Molar Eq. | MW ( g/mol ) | Quantity |
| 2-Chloro-5-fluoronitrobenzene | 1.0 | 175.54 | (user defined) |
| Cyclohexanol | 1.0 | 100.16 | (user defined) |
| Sodium Hydride (60%) | 1.1 | 40.00 | (user defined) |
| DMF | - | 73.09 | (solvent) |
Section 2: Reduction to 2-(Cyclohexyloxy)-5-fluoroaniline
Principle and Rationale
The conversion of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.[6] Palladium on carbon (Pd/C) is a commonly used catalyst that effectively facilitates the reduction of the nitro group using hydrogen gas, typically at moderate pressures. This method is preferred over metal/acid reductions (e.g., Sn/HCl) as it often results in cleaner reactions and simpler work-ups, avoiding large amounts of acidic waste. Ethanol or methanol are common solvents for this type of reaction.
Detailed Experimental Protocol
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Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 2-(cyclohexyloxy)-5-fluoronitrobenzene (1.0 equivalent) in ethanol.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and agitate the mixture at room temperature.
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Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis of the reaction mixture.
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Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(cyclohexyloxy)-5-fluoroaniline, which can be used in the next step without further purification if the reaction is clean, or purified by chromatography if necessary.
Section 3: Formation of 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride
Principle and Rationale
The final step is the conversion of the synthesized aniline to its hydrochloride salt. Aniline is a basic compound and will react with a strong acid like hydrochloric acid (HCl) in a standard acid-base reaction. The formation of the salt often provides a stable, crystalline solid that is easier to handle, purify, and store than the free base, which may be an oil and more susceptible to air oxidation.[7]
Detailed Experimental Protocol
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Dissolution: Dissolve the crude or purified 2-(cyclohexyloxy)-5-fluoroaniline (1.0 equivalent) in a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution, 1.1 equivalents) dropwise with stirring.
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Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
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Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to yield the final 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₂H₁₇ClFNO |
| Molecular Weight | 245.72 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Purity (Typical) | >95% |
Safety Precautions
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Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in a dry environment.
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DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
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Nitroaromatics: Generally toxic and should be handled with care in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst can be pyrophoric upon exposure to air, especially after use. Do not expose the dry, used catalyst to air.
-
Hydrochloric Acid: Corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]
Conclusion
The synthesis outlined in this guide provides a reliable and scalable pathway to 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride. The route leverages fundamental organic reactions, including a robust SNAr etherification and a clean catalytic hydrogenation. By understanding the principles behind each step and adhering to the detailed protocols, researchers can effectively produce this valuable chemical intermediate for applications in pharmaceutical research and development.
References
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- PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
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- Merck Millipore. 2-Fluoroaniline CAS 348-54-9.
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